4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and multiple piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of Piperidine Groups: The piperidine groups are introduced through nucleophilic substitution reactions, where piperidine derivatives react with suitable electrophiles.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings may facilitate binding to these targets, leading to modulation of their activity. The piperidine groups may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine stands out due to its combination of triazole and oxadiazole rings, which provide unique chemical reactivity and potential biological activity. The presence of multiple piperidine groups further enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4,5-bis[(4-methylpiperidin-1-yl)methyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O/c1-13-3-7-24(8-4-13)11-15-16(12-25-9-5-14(2)6-10-25)26(23-20-15)18-17(19)21-27-22-18/h13-14H,3-12H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQZWCDYNHZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)CN4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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